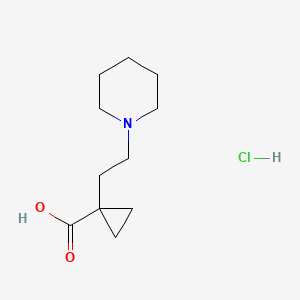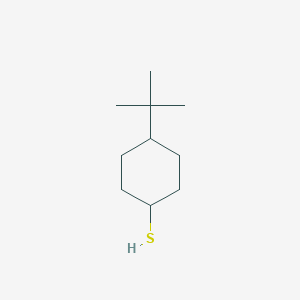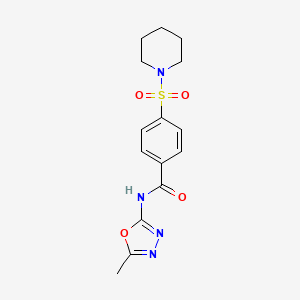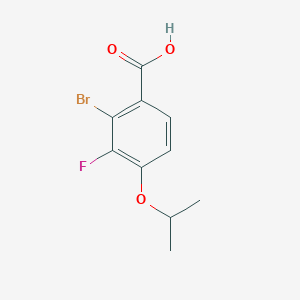![molecular formula C17H17F3N2OS B2961970 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone CAS No. 692287-80-2](/img/structure/B2961970.png)
1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. This structure is then linked to a thiophene ring via an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several different functional groups present. These include a trifluoromethyl group, a phenyl ring, a piperazine ring, a thiophene ring, and an ethanone group . The presence of these different groups can significantly influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in the body .Applications De Recherche Scientifique
Antimicrobial Activity
Research into compounds structurally related to 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone has shown promising antimicrobial properties. For instance, derivatives of chalcones, synthesized by reacting related compounds with different substituted benzaldehydes, have displayed significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Antitumor Activity
Compounds bearing structural similarities to 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone have been investigated for their potential anticancer activities. A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed promising antiproliferative agents against MCF-7 breast cancer cells, with some compounds showing significant activity compared to the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Synthesis Techniques
Innovative synthesis techniques for structurally related compounds, such as microwave-assisted synthesis, have been explored to enhance efficiency and eco-friendliness. For example, the microwave-assisted synthesis of a compound through click cyclocondensation demonstrated an efficient and eco-friendly approach, yielding a regioselective 1,2,3-triazole isomer, which was characterized by various spectroscopic methods (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).
Electrochemical Synthesis
The electrochemical synthesis of new substituted phenylpiperazines related to 1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone has been studied, offering a reagent-less, environmentally friendly, and safe method for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).
Orientations Futures
Propriétés
IUPAC Name |
1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c1-12(23)15-5-6-16(24-15)22-9-7-21(8-10-22)14-4-2-3-13(11-14)17(18,19)20/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOYNBYXNKBZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{4-[3-(Trifluoromethyl)phenyl]piperazino}-2-thienyl)-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

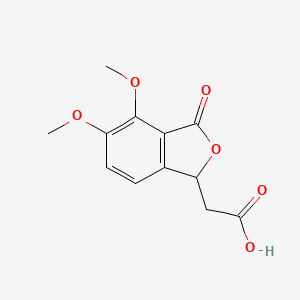


![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)
![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)

![2-Methyl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2961898.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)
![Ethyl 4-{2-[(3,4-difluorophenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2961900.png)
![N-(4-ethylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2961901.png)
